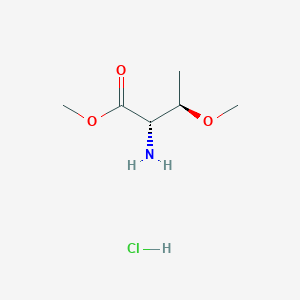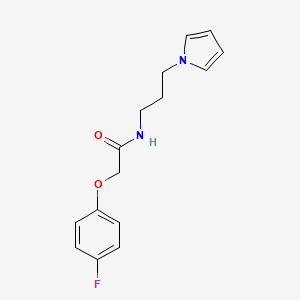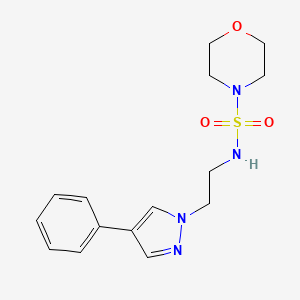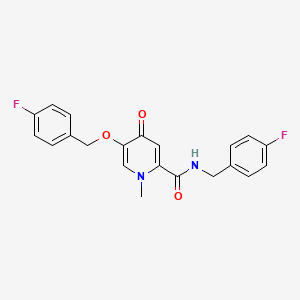![molecular formula C23H19FN2O3S3 B2551363 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895473-88-8](/img/structure/B2551363.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H19FN2O3S3 and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
One study explored the reactivity of sulfonamide derivatives, including structures similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, for potential antimalarial activity. These compounds were examined for their in vitro antimalarial activity and characterized by their ADMET properties. Specifically, sulfonamide 6a showed excellent antimalarial activity with IC50=1.2µM, attributed to the presence of a quinoxaline moiety. Theoretical calculations and molecular docking studies also indicated these compounds' potential against SARS-CoV-2, highlighting their broader antiviral applications (Fahim & Ismael, 2021).
Enzyme Inhibition for Disease Treatment
Another area of research focuses on the synthesis of sulfonamide derivatives for their potential as enzyme inhibitors, which could be useful in treating diseases such as cancer or metabolic disorders. For instance, compounds with benzothiazole and sulfonamide moieties have been synthesized and tested for their cytotoxic activity against various cancer cell lines, showing promising results (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). This demonstrates the potential of these compounds in oncological research and therapy.
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide derivatives reveals that these compounds exhibit significant activity against a range of bacterial and fungal strains. A study highlighted the synthesis of novel sulfonamides with benzothiazole moieties, which displayed good antimicrobial activity. Computational calculations provided a correlation between experimental and theoretical data, affirming the compounds' potential as antimicrobial agents (Fahim & Ismael, 2019).
Inhibitory Effects on Tumor Growth
Compounds derived from N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide have been evaluated for their antitumor activity. A study involving the synthesis of benzothiazole derivatives bearing different heterocyclic rings found considerable anticancer activity against some cancer cell lines, demonstrating the therapeutic potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some studies have explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, indicating their potential use in dye-sensitized solar cells (DSSCs) and their ability to bind with biological targets, such as cyclooxygenase enzymes. This suggests applications beyond pharmaceuticals, including materials science and renewable energy (Mary et al., 2020).
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)13-20(27)26-23-21(16-5-1-3-7-18(16)30-23)22-25-17-6-2-4-8-19(17)31-22/h2,4,6,8-12H,1,3,5,7,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSCGFOZOSTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2551291.png)
![1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551293.png)



![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)

